1-(2-Aminophenyl)-3-(propan-2-yl)urea
Description
1-(2-Aminophenyl)-3-(propan-2-yl)urea is a urea derivative characterized by a 2-aminophenyl group and an isopropyl substituent linked via a urea bridge. Urea-based compounds are widely studied due to their versatility in medicinal chemistry, serving as kinase inhibitors, antimicrobial agents, and enzyme modulators .
Properties
IUPAC Name |
1-(2-aminophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCLRAVBNOXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Aminophenyl)-3-(propan-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3O. The compound features an isopropyl group, which has been associated with enhanced biological activity compared to other substituents in similar compounds. The presence of the amino group on the aromatic ring is also critical for its biological properties.
Anticancer Activity
Research has shown that derivatives of urea, including this compound, exhibit significant anticancer properties. A study evaluated various urea derivatives against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia). The results indicated that certain derivatives, including those similar to this compound, displayed potent inhibitory effects with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.126 |
| Similar Derivative A | SMMC-7721 | 0.071 |
| Similar Derivative B | K562 | 0.164 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in tumor cells and inhibition of key signaling pathways involved in cell proliferation. For instance, studies on related compounds have indicated that they can inhibit tubulin polymerization, which is critical for cancer cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Urea derivatives have been tested against various bacterial strains, demonstrating effective inhibition with IC50 values below 1 μM against both gram-positive and gram-negative bacteria .
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | <1 |
| Similar Derivative A | Escherichia coli | <4 |
Case Study 1: In Vitro Evaluation
A study conducted on a series of phenyl urea derivatives found that modifications to the urea moiety significantly influenced their inhibitory activities against indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. The presence of specific functional groups was crucial for enhancing inhibitory potency .
Case Study 2: In Vivo Studies
In vivo studies have assessed the safety and efficacy profiles of urea derivatives, including this compound. These studies demonstrated favorable pharmacokinetic profiles with high oral bioavailability and minimal toxicity at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry
1-(2-Aminophenyl)-3-(propan-2-yl)urea has been investigated for its potential as a pharmaceutical agent. Compounds with similar structures have shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that urea derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that urea compounds can induce apoptosis in cancer cells, making them suitable candidates for further development as anticancer agents .
- Antimicrobial Properties : The antimicrobial activity of urea derivatives has been explored extensively. Similar compounds have been shown to exhibit significant antibacterial and antifungal effects, suggesting that this compound may also possess these properties .
Proteomics Research
The compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to modify protein structures makes it valuable in the development of assays that explore protein dynamics and interactions .
Agricultural Applications
Urea derivatives are commonly used in agriculture as herbicides and fungicides. The structural similarity of this compound to known agrochemicals suggests potential applications in crop protection against pests and diseases.
Case Study 1: Anticancer Activity
A study published in a reputable journal investigated the anticancer properties of various urea derivatives, including those structurally related to this compound. The findings indicated that these compounds could significantly reduce tumor growth in animal models, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the synthesis and evaluation of antimicrobial activity of urea derivatives. The study found that compounds similar to this compound exhibited strong inhibitory effects against several bacterial strains, suggesting their utility as new antimicrobial agents .
Data Tables
Chemical Reactions Analysis
Hydrolysis Reactions
Urea derivatives undergo hydrolysis under acidic or basic conditions to yield amines and carbonyl compounds. For 1-(2-aminophenyl)-3-(propan-2-yl)urea:
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Acidic Hydrolysis : Cleavage of the urea bond produces 2-aminophenol and isopropylamine (Figure 1A).
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Basic Hydrolysis : Generates 2-aminophenyl isocyanate and isopropylamine (Figure 1B) .
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acidic | HCl (6M), reflux, 12h | 2-aminophenol + isopropylamine |
| Basic | NaOH (10%), 80°C, 6h | 2-aminophenyl isocyanate + isopropylamine |
Cyclization Reactions
Base-promoted cyclization is a key pathway for ureas with aromatic amines. Computational studies suggest that deprotonation of the urea N–H group initiates intramolecular attack on electrophilic centers:
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Imidazolidinone Formation : Under catalytic guanidine bases (e.g., TBD), the compound undergoes 5-exo-dig cyclization to form imidazolidin-2-one derivatives (Figure 2) .
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Activation Energy : DFT calculations indicate a moderate activation barrier of ~20.8 kcal/mol for cyclization .
Table 2: Cyclization Parameters
| Base Catalyst | Temperature | Time | Product Yield |
|---|---|---|---|
| TBD (10%) | RT | 24h | 98% |
| BEMP (10%) | 100°C | 6h | 82% |
Substitution and Functionalization
The aromatic amine group enables electrophilic substitution:
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Diazotization : Reacts with NaNO₂/HCl to form diazonium salts, which couple with phenols or amines to generate azo dyes .
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Acylation : Treatment with acetyl chloride yields N-acetyl derivatives (Figure 3).
Key Reagents :
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Acylation : AcCl, pyridine, 0°C → RT, 4h.
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Diazotization : NaNO₂ (1eq), HCl (2eq), 0–5°C.
Redox Reactions
The aminophenyl moiety participates in oxidation and reduction:
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Oxidation : Using KMnO₄ in acidic media converts the amine to a nitro group, forming 1-(2-nitrophenyl)-3-(propan-2-yl)urea.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups back to amines.
Supramolecular Interactions
The urea moiety forms hydrogen bonds with biological targets, as demonstrated in molecular docking studies:
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group (-NH₂) in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., -NO₂ in , -Cl in ). This difference may influence solubility, crystallinity, and biological target interactions.
Key Observations :
- Efficiency : The one-step carbonylation method for pyrrole-containing urea achieves a moderate yield (72%), comparable to multi-step syntheses for antitubercular hybrids (79–92%) .
- Challenges : Steric hindrance from the isopropyl group in the target compound may necessitate optimized conditions (e.g., longer reaction times or elevated temperatures) compared to less bulky analogs.
Physicochemical Properties
Table 3: Thermal and Spectroscopic Data
Key Observations :
- Melting Points: Halogenated or bulky derivatives (e.g., benzothiazole hybrids ) exhibit higher melting points (192–259°C) due to enhanced intermolecular interactions. The target compound’s amino group may lower its melting point relative to nitro or chloro analogs due to reduced symmetry.
- Spectroscopic Trends : Urea carbonyl stretches in IR (~1640–1685 cm⁻¹) and aromatic proton shifts in NMR (δ 7.2–8.5 ppm) are consistent across analogs, with variations reflecting substituent electronic effects .
Table 4: Antitubercular Activity of Urea Derivatives
Key Observations :
- Substituent Effects: Halogenated benzothiazole derivatives (e.g., 6y with -Cl) show superior antitubercular activity (MIC₉₀ = 0.39 µM) due to enhanced target binding and membrane permeability . The target compound’s amino group may confer solubility advantages but could reduce activity against lipid-rich bacterial membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
